5-Bromo-2-ethoxy-3-(trifluoromethyl)pyridine

Vue d'ensemble

Description

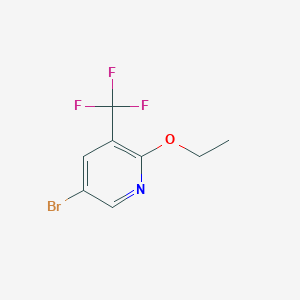

5-Bromo-2-ethoxy-3-(trifluoromethyl)pyridine is an organic compound belonging to the pyridine family. This compound is characterized by the presence of a bromine atom at the 5-position, an ethoxy group at the 2-position, and a trifluoromethyl group at the 3-position of the pyridine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-ethoxy-3-(trifluoromethyl)pyridine typically involves the bromination of 2-ethoxy-3-(trifluoromethyl)pyridine. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 5-position. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination and to achieve high yields.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can further improve the sustainability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-2-ethoxy-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom at the 5-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the brominated pyridine with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: The ethoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction reactions can convert the trifluoromethyl group to other functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide, thiourea, or sodium alkoxide are commonly used under basic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are used in solvents like toluene or ethanol.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under appropriate conditions.

Major Products Formed

Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the bromine atom.

Suzuki-Miyaura Coupling: Products are biaryl compounds with diverse substituents.

Oxidation and Reduction: Products include aldehydes, acids, or reduced derivatives of the trifluoromethyl group.

Applications De Recherche Scientifique

Synthetic Methodology

The synthesis of this compound can be approached through various routes:

- Starting Materials : Commonly used precursors include 2-ethoxy-3-(trifluoromethyl)pyridine and brominating agents.

- Reactions : The synthesis often involves electrophilic aromatic substitution where the bromine replaces a hydrogen atom in the pyridine ring.

Medicinal Chemistry

5-Bromo-2-ethoxy-3-(trifluoromethyl)pyridine has been identified as a potential drug intermediate due to its ability to modulate biological pathways involved in pain perception and inflammatory responses.

- Pain Management : Research indicates that derivatives of this compound can inhibit transient receptor potential A1 (TRPA1) channels, which are implicated in pain sensation pathways. Inhibiting these channels may provide therapeutic benefits for conditions such as neuropathic pain and inflammatory diseases .

Agrochemical Applications

The trifluoromethyl group is known to enhance the biological activity of agrochemicals. Compounds containing this moiety are often more effective in pest control due to their increased lipophilicity and metabolic stability.

- Pesticide Development : The compound's structure allows it to be developed into novel pesticides that can protect crops from pests while minimizing environmental impact .

Case Study 1: Pain Relief

A study highlighted the efficacy of 5-bromo derivatives in inhibiting TRPA1 channels, demonstrating significant analgesic effects in animal models of inflammatory pain. The results indicated a dose-dependent response, suggesting potential for development into a therapeutic agent for chronic pain management .

Case Study 2: Agrochemical Efficacy

Another research project focused on the application of trifluoromethylpyridine derivatives in agricultural settings. Field trials revealed that these compounds significantly reduced pest populations compared to conventional pesticides, showcasing their potential as effective alternatives in sustainable agriculture practices .

Mécanisme D'action

The mechanism of action of 5-Bromo-2-ethoxy-3-(trifluoromethyl)pyridine is primarily determined by its interactions with molecular targets and pathways. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom and ethoxy group contribute to the compound’s reactivity, enabling it to form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine

- 2-Bromo-5-(trifluoromethyl)pyridine

- 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid

Uniqueness

5-Bromo-2-ethoxy-3-(trifluoromethyl)pyridine is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The ethoxy group provides additional steric hindrance and electronic effects compared to the methoxy group, influencing the compound’s reactivity and interactions with other molecules. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of bioactive molecules.

Activité Biologique

5-Bromo-2-ethoxy-3-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom, an ethoxy group, and a trifluoromethyl group attached to a pyridine ring. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in the context of kinases involved in cancer progression. Its structural features allow it to form interactions with active sites of target enzymes.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways related to cell proliferation and survival. The trifluoromethyl group enhances binding affinity to receptor sites.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antibacterial properties against various pathogens, indicating its potential use in developing antimicrobial agents.

Table 1: Summary of Biological Activities

Detailed Findings

- Enzyme Inhibition Studies : Research has indicated that this compound derivatives can inhibit specific kinases involved in the signaling pathways of cancer cells. For instance, studies have shown that modifications to the trifluoromethyl group can enhance inhibitory potency by altering the electronic properties of the compound .

- Antimicrobial Properties : A series of experiments assessed the antibacterial efficacy of this compound against common pathogens. Results indicated that it could inhibit bacterial growth at concentrations as low as 50 mg/L, with varying degrees of effectiveness depending on the bacterial strain tested .

- Cytotoxicity Assays : Various derivatives were tested for cytotoxicity against human cancer cell lines. The findings revealed that certain substitutions on the pyridine ring significantly increased cytotoxic activity, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .

Propriétés

IUPAC Name |

5-bromo-2-ethoxy-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3NO/c1-2-14-7-6(8(10,11)12)3-5(9)4-13-7/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHXIXABYWXDQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.